molecular formula C10H18O2 B8289003 2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

Cat. No. B8289003
M. Wt: 170.25 g/mol
InChI Key: VZUGAJIKBVMJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04256644

Procedure details

To a solution of 6,6-ethylenedioxy-2-methyl-hept-1-ene (33.95 g) in hexane (132 ml) under a nitrogen atmosphere is added borane-methyl sulfide complex (7.05 ml) at 0° C. over a half hour period. The reaction is allowed to stir for 3 hours at room temperature and is treated with 95% ethanol (68 ml) and 3 N sodium hydroxide (21.8 ml), cooled to 0° C., followed by the dropwise addition of 30% hydrogen peroxide (24.5 ml) to maintain a temperature of 25°-35° C. The reaction mixture is heated at reflux for one half hour, poured into ice water (500 ml) and partitioned between ether and water. The aqueous phase is extracted with ether and the combined extracts are washed with brine and dried (Na2SO4). The solvent is removed in vacuo to give 6,6-ethylenedioxy-2-methylheptanol (33.35 g, 89%), nmr (CDCl3,δ), 0.93 (d, 3H, CH3CH<), ##STR42## 3.45 (bd, 2H, CHCH2O), 3.93 (s, 5H, OCH2CH2O and CH3CH<).
Quantity
33.95 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
24.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:12][O:11][C:3]([CH3:10])([CH2:4][CH2:5][CH2:6][C:7]([CH3:9])=[CH2:8])[O:2]1.C([OH:15])C.[OH-].[Na+].OO>CCCCCC>[CH2:12]1[CH2:1][O:2][C:3]([CH3:10])([CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH2:8][OH:15])[O:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
33.95 g
Type
reactant
Smiles
C1OC(CCCC(=C)C)(C)OC1
Name
Quantity
132 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
21.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.5 mL
Type
reactant
Smiles
OO
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 25°-35° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one half hour
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
WASH
Type
WASH
Details
the combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1OC(CCCC(CO)C)(C)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 33.35 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.